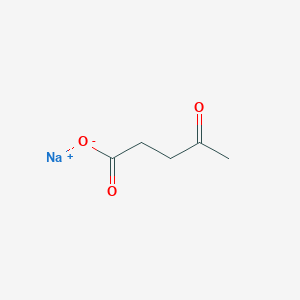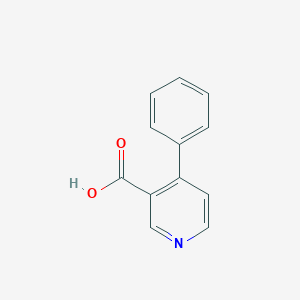
4-Phenylnicotinic acid
概要
説明
Synthesis Analysis
The synthesis of compounds structurally related to 4-phenylnicotinic acid, such as 4-aminonicotinic acid, involves a multi-step process starting from precursors like isoquinoline. The synthesis route includes oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement reactions, leading to high-purity final products suitable for large-scale production (He Jun-hua, 2010).
Molecular Structure Analysis
Although specific studies on the molecular structure of 4-phenylnicotinic acid were not found, similar compounds often exhibit complex molecular structures with multiple functional groups, influencing their reactivity and interactions in chemical reactions.
Chemical Reactions and Properties
Compounds like 4-phenylnicotinic acid are often involved in reactions typical of carboxylic acids and aromatic compounds. They can undergo reactions like dehydrative amidation, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid, indicating the potential for forming amide bonds and engaging in peptide synthesis (Ke Wang et al., 2018).
科学的研究の応用
-
Pharmaceutical Chemistry
- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the disease being treated. Generally, these derivatives are synthesized and then used in the formulation of drugs .
- Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .
-
Antimycobacterial Activity
- Application : Certain nicotinic acid hydrazides have been synthesized and evaluated for their potential in vitro antimycobacterial activity against M. tuberculosis .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of 6-aryl-2-methylnicotinohydrazides and their evaluation against M. tuberculosis .
- Results or Outcomes : The results showed that isatin hydrazides are remarkably more active than the parent hydrazide .
-
Material Science
- Application : Phenylquinoline-4-carboxylic acid derivatives have garnered significant attention in recent years due to their diverse industrial applications .
- Methods of Application : The specific methods of application or experimental procedures involve the synthesis of phenylquinoline-4-carboxylic acid derivatives .
- Results or Outcomes : The industrial applications of these derivatives are highlighted, underscoring their potential as promising materials .
-
Cosmeceutical Ingredient
- Application : Nicotinamide is suggested to be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation .
- Methods of Application : Nicotinamide is applied topically, either alone or in combination with other active ingredients .
- Results or Outcomes : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .
Safety And Hazards
- Toxicity : While 4-Phenylnicotinic acid is generally considered low-toxicity, proper handling and storage are essential.
- Irritant : It may irritate the skin, eyes, or respiratory tract.
- Environmental Impact : Dispose of it responsibly to prevent environmental contamination.
将来の方向性
Research on 4-Phenylnicotinic acid continues to explore its potential applications in:
- Medicine : Investigating its pharmacological effects and therapeutic uses.
- Materials Science : Developing novel materials based on its structure.
- Catalysis : Utilizing it as a catalyst or ligand in chemical reactions.
特性
IUPAC Name |
4-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLWFBUKXQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376587 | |
| Record name | 4-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylnicotinic acid | |
CAS RN |
103863-14-5 | |
| Record name | 4-Phenyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
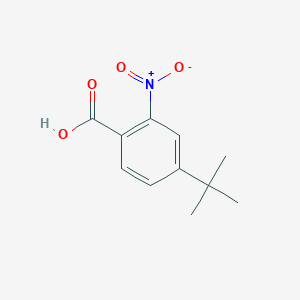
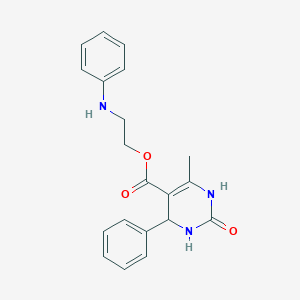
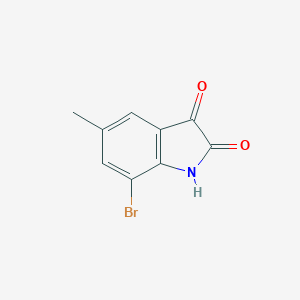
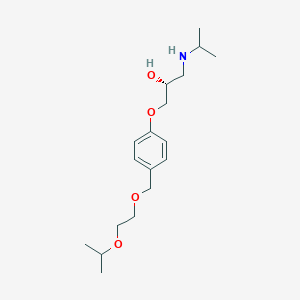
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
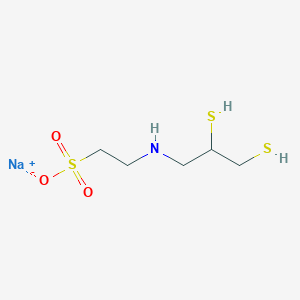
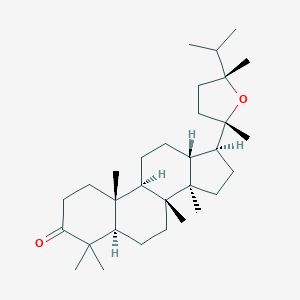
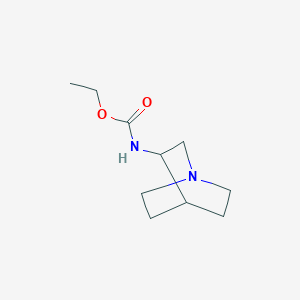
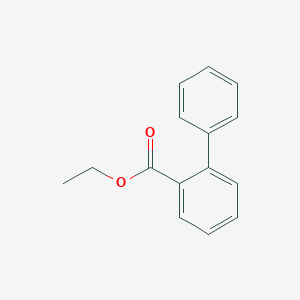
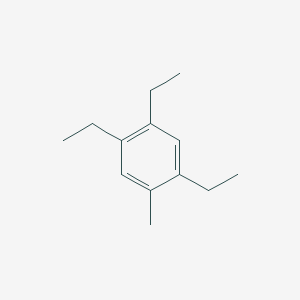
![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

